molecular formula C17H17ClN2O2 B11136803 2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B11136803
M. Wt: 316.8 g/mol
InChI Key: RNTUVIWTXONLOY-UHFFFAOYSA-N
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Description

2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a chlorophenoxyethyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzophenone under acidic conditions to form the benzodiazole ring. The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
  • 2-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
  • 2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL

Uniqueness

2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethanol

InChI

InChI=1S/C17H17ClN2O2/c18-13-5-7-14(8-6-13)22-12-10-20-16-4-2-1-3-15(16)19-17(20)9-11-21/h1-8,21H,9-12H2

InChI Key

RNTUVIWTXONLOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)CCO

Origin of Product

United States

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